molecular formula C12H9F3N2 B8746933 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine

3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine

Cat. No. B8746933
M. Wt: 238.21 g/mol
InChI Key: XXWROHQYBNXJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine is a useful research compound. Its molecular formula is C12H9F3N2 and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-9(5-11(16)6-10)8-2-1-3-17-7-8/h1-7H,16H2

InChI Key

XXWROHQYBNXJLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 3-amino-5-bromo-benzotrifluoride (Apollo, England; 1.12 g, 5 mmol) and 3-(tri-n-butylstannyl)pyridine (Maybridge Chemical Co. Ltd., England; 2.0 g, 5.4 mmol) in xylene (30 mL) was purged with argon for 10 minutes at 20° C. Tetrakis(triphenylphosphine)-palladium (0) (1.16 g, 1.0 mmol) is then added and the resulting mixture is heated at 140° C. for 36 hours under an argon atmosphere. The mixture is then cooled, treated with an aqueous solution of sodium hydroxide (100 mL of 0.1 M) and purged with air for 2 hours. The resulting mixture is then diluted with ethylacetate (200 mL) and filtered. The organic phase is then sequentially washed with water (2×80 mL) and saturated aqueous sodium chloride (1×80 mL), dried (MgSO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by column chromatography (silica gel, eluent ethyl acetate) to afford the title compound as a brown oil. 1H-NMR (400 MHz, DMSO-d6, δ): 5.73 (br s, 2H), 6.83 (dd, 1H), 6.99 (d, 1H), 7.04 (d, 1H), 7.39 (dd, 1H), 7.64 (d, 1H), 8.42 (m, 1H) and 8.53 (dd, 1H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
catalyst
Reaction Step Three

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